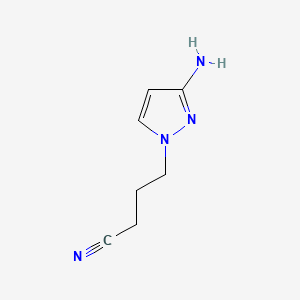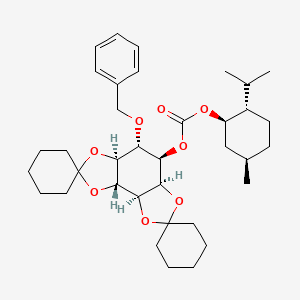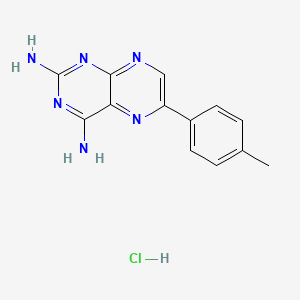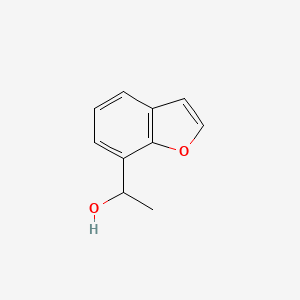
4-(3-amino-1H-pyrazol-1-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-amino-1H-pyrazol-1-yl)butanenitrile” is a chemical compound with the CAS Number: 169266-68-6 . It has a molecular weight of 150.18 and its IUPAC name is 4-(3-amino-1H-pyrazol-1-yl)butanenitrile . The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “4-(3-amino-1H-pyrazol-1-yl)butanenitrile” is 1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) . The compound contains a total of 21 bonds; 11 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 1 triple bond, 5 aromatic bonds, 1 five-membered ring, 1 primary amine (aromatic), 1 nitrile (aliphatic), and 1 Pyrazole .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a storage temperature of room temperature .Aplicaciones Científicas De Investigación
Medicinal Chemistry
The pyrazole nucleus is an easily synthesized scaffold with significant therapeutic potential. Among pyrazole derivatives, aminopyrazoles—bearing a free amino group at the 3, 4, or 5 position—have garnered attention due to their ability to serve as useful ligands for receptors, enzymes, and other targets. Specifically, 4-(3-amino-1H-pyrazol-1-yl)butanenitrile falls into this category.
Structure and Biological Properties:- Anticancer/anti-inflammatory properties : Recent studies have demonstrated the efficacy of aminopyrazoles in these areas. Notably, the approval of Pirtobrutinib, a reversible inhibitor of Bruton Kinase (BTK), highlights the potential of this class of compounds .
Treatment of Idiopathic Pulmonary Fibrosis (IPF)
- 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide has been identified as an effective inhibitor for the treatment of idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease .
Antibacterial and Antifungal Activities
- While specific studies on 4-(3-amino-1H-pyrazol-1-yl)butanenitrile are limited, pyrazoline derivatives have shown antibacterial and antifungal properties. Further exploration in this area could reveal its potential .
Antipromastigote Activity
- A molecular simulation study justified the potent in vitro antipromastigote activity of a related pyrazoline derivative. This compound exhibited favorable binding patterns in the active site of LmPTR1, an enzyme associated with leishmaniasis .
Neurotoxic Potential
- Another synthesized pyrazoline derivative was investigated for its neurotoxic effects. Behavioral parameters and enzyme activity were assessed in alevins, providing insights into its impact on the brain .
Safety And Hazards
Propiedades
IUPAC Name |
4-(3-aminopyrazol-1-yl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,5H2,(H2,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKDETKBCPNBLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-amino-1H-pyrazol-1-yl)butanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(Azetidin-3-yl)-4-[(2-methylpropan-2-yl)oxy]piperidine;dihydrochloride](/img/structure/B574409.png)

![5-Benzo[b]furanol,4-nitroso-](/img/structure/B574412.png)
